

# Spectroscopic Profile of 6-Chloro-5-nitropicolinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chloro-5-nitropicolinic acid

Cat. No.: B1349207

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Chloro-5-nitropicolinic acid**, a valuable building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted and expected spectroscopic characteristics of this compound, alongside detailed experimental protocols for its analysis.

## Chemical Structure and Properties

- IUPAC Name: 6-Chloro-5-nitropyridine-2-carboxylic acid
- Molecular Formula:  $C_6H_3ClN_2O_4$
- Molecular Weight: 202.55 g/mol
- CAS Number: 353277-27-7
- Appearance: Expected to be a solid at room temperature.

## Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for **6-Chloro-5-nitropicolinic acid**, the following data is based on established principles of spectroscopy and

predictive software. These values provide a strong baseline for the identification and characterization of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted chemical shifts for the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **6-Chloro-5-nitropicolinic acid**.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~13.0 - 14.0	Singlet (broad)	1H	Carboxylic acid (-COOH)
~8.5 - 8.7	Doublet	1H	Aromatic CH (H-4)
~8.2 - 8.4	Doublet	1H	Aromatic CH (H-3)

Note: Predicted shifts are estimates and may vary depending on the solvent and concentration.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~165 - 170	Quaternary	Carboxylic acid (C=O)
~150 - 155	Quaternary	C-Cl
~145 - 150	Quaternary	C-NO <sub>2</sub>
~140 - 145	Quaternary	C-COOH
~130 - 135	Tertiary	Aromatic CH
~125 - 130	Tertiary	Aromatic CH

Note: Predicted shifts are estimates and may vary depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

The IR spectrum of **6-Chloro-5-nitropicolinic acid** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
2500-3300	Broad	O-H stretch	Carboxylic acid
1700-1725	Strong	C=O stretch	Carboxylic acid
1570-1610	Strong, sharp	C=C stretch	Aromatic ring
1500-1550	Strong, sharp	N-O asymmetric stretch	Nitro group
1335-1365	Strong, sharp	N-O symmetric stretch	Nitro group
1000-1250	Medium-Strong	C-O stretch	Carboxylic acid
700-850	Medium-Strong	C-Cl stretch	Chloro group

## Mass Spectrometry (MS)

The mass spectrum of **6-Chloro-5-nitropicolinic acid**, likely obtained via electrospray ionization (ESI), would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

m/z Value	Interpretation
202/204	[M-H] <sup>-</sup> (Molecular ion with isotopic pattern for Cl)
158/160	Loss of CO <sub>2</sub> from the molecular ion
112/114	Further fragmentation

Note: The presence of a chlorine atom will result in an isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for  $^{35}\text{Cl}$ : $^{37}\text{Cl}$ ).

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like **6-Chloro-5-nitropicolinic acid**.

### NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Chloro-5-nitropicolinic acid** in a suitable deuterated solvent (e.g., DMSO- $d_6$ , Methanol- $d_4$ ) in a 5 mm NMR tube to a final volume of 0.6-0.7 mL.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: 30° pulse width, 1-2 second relaxation delay, and 16-32 scans for adequate signal-to-noise.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: 30° pulse width, 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (ATR Method):

- Place a small, representative amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Record the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
  - The instrument software will automatically subtract the background from the sample spectrum.
- Data Analysis: Identify and label the significant absorption bands in the resulting spectrum.

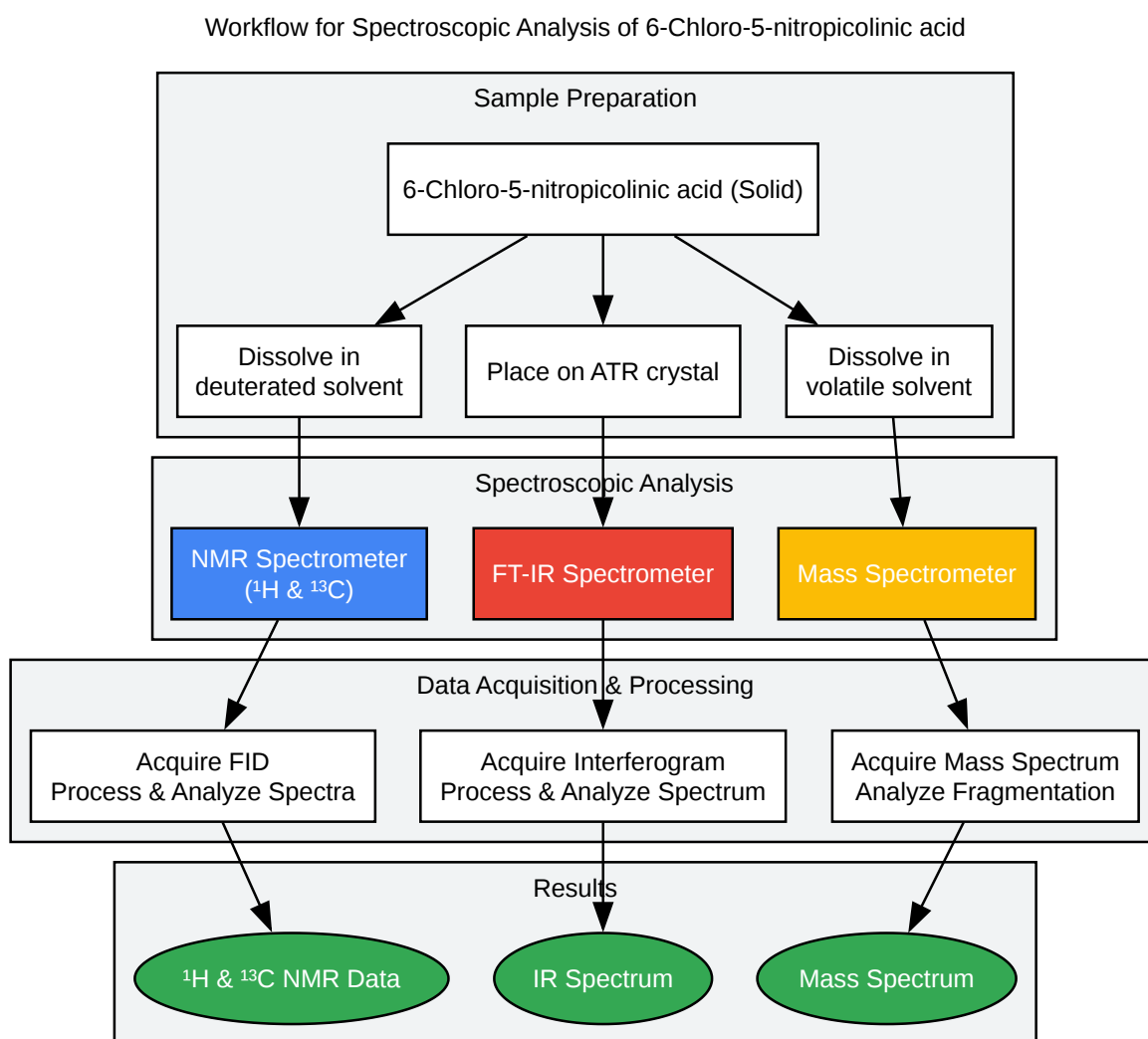
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization method.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
  - Infuse the sample solution into the ion source.
  - Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the  $[\text{M-H}]^-$  ion.
  - Acquire data over a suitable mass-to-charge ( $m/z$ ) range to observe the molecular ion and expected fragments.

- **Data Analysis:** Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.

## Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **6-Chloro-5-nitropicolinic acid**.



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Caption: Spectroscopic analysis workflow for **6-Chloro-5-nitropicolinic acid**.

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